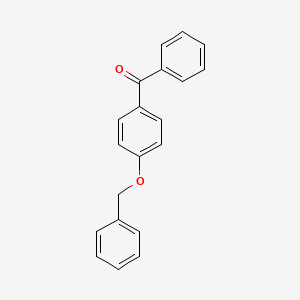

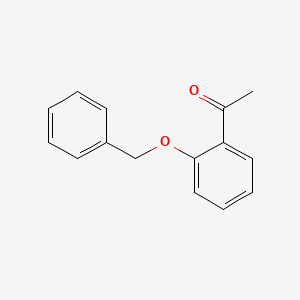

2'-Benzyloxyacetophenone

Vue d'ensemble

Description

2-Benzyloxyacetophenone is an organic compound belonging to the family of benzophenones. It is an aromatic ketone with a molecular formula of C14H12O2 and a molecular weight of 212.24 g/mol. It is used in various industrial and scientific applications, such as in the synthesis of pharmaceuticals, fragrances, and dyes. It also has applications in the fields of organic chemistry, biochemistry, and pharmacology. This compound has a unique structure that has enabled it to be used in a variety of ways.

Applications De Recherche Scientifique

Synthesis and Catalysis

2'-Benzyloxyacetophenone plays a significant role as an intermediate in pharmaceutical synthesis. It is utilized in the manufacture of various drugs including diuretics, antihypertensive medications, platelet antiaggregants, analgesics, and drugs for treating metabolic disorders. A novel approach using microwave irradiated solid-liquid phase transfer catalysis (MISL-PTC) has been developed for its synthesis, offering enhanced reaction rates and selectivity (Yadav & Bisht, 2004).

Biological Chemistry and Material Science

Benzophenone photophores, which include this compound, have widespread applications in biological chemistry and material science. Their unique photochemical properties allow for light-directed covalent attachment processes, useful in binding site mapping, proteome profiling, bioconjugation, and surface grafting (Dormán et al., 2016).

Environmental Impact and Water Treatment

The environmental impact of benzophenone derivatives, such as this compound, is also a topic of research. Studies on the removal of these compounds from water, like the ozonation of Benzophenone-2, reveal insights into degradation pathways and potential toxicity during treatment processes (Wang et al., 2018).

Photocatalytic Degradation

Investigations into photocatalytic degradation methods using titanium dioxide have been conducted to address the removal of benzophenone derivatives from water. This research provides insights into optimal conditions for degradation and identifies by-products, suggesting photocatalysis with TiO2 as a potential method for water treatment (Zúñiga-Benítez et al., 2016).

Antioxidant Defense System in Fish

The impact of benzophenone UV filters, including this compound, on the antioxidant defense system in fish has been studied. These compounds induce oxidative stress in fish, as evidenced by changes in the activities of antioxidant enzymes and glutathione levels, posing potential ecological risks (Liu et al., 2015).

Pharmaceutical and Therapeutic Applications

Chalcone derivatives, closely related to this compound, have been explored for their therapeutic applications. They exhibit various pharmacological activities and play a key role in non-pharmacological scientific applications. This research highlights the importance of the type, position, and number of substituents on the chalcone scaffold in expressing biological responses (Mahapatra et al., 2019).

Propriétés

IUPAC Name |

1-(2-phenylmethoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-12(16)14-9-5-6-10-15(14)17-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJABPUSDYOXUKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40334376 | |

| Record name | 2'-Benzyloxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31165-67-0 | |

| Record name | 2'-Benzyloxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[2-(benzyloxy)phenyl]ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

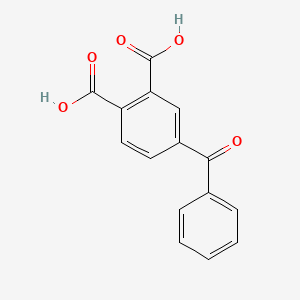

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

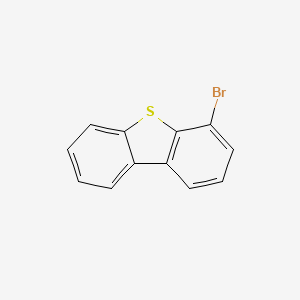

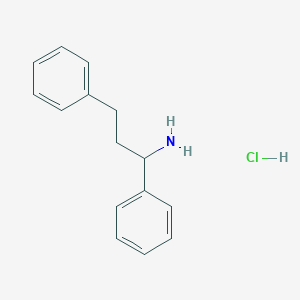

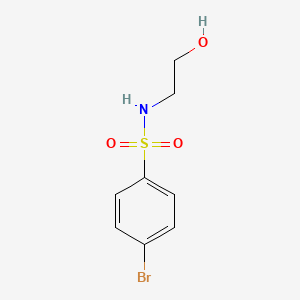

Feasible Synthetic Routes

Q1: What is the significance of 2'-Benzyloxyacetophenone in organic synthesis, particularly in the context of the provided research papers?

A1: this compound serves as a crucial starting material in the synthesis of complex heterocyclic compounds, particularly chromone derivatives and pyrano[3,2-c][1]benzopyran-4-one. [, , ] These structures form the core of many naturally occurring compounds exhibiting a wide range of biological activities.

Q2: Can you elaborate on the synthesis of 2-(2-benzyloxybenzoyl)acetanilides from this compound as described in the research?

A2: The synthesis of 2-(2-benzyloxybenzoyl)acetanilides from this compound involves a reaction with aryl isocyanates in the presence of Sodium Hydride (NaH). [] Sodium Hydride acts as a strong base, deprotonating the alpha-carbon of this compound. This generates a nucleophilic enolate, which then attacks the electrophilic carbon of the isocyanate. The resulting intermediate undergoes rearrangement, followed by protonation, to yield the desired 2-(2-benzyloxybenzoyl)acetanilide.

Q3: Are there any reported advancements in the synthesis of this compound itself?

A3: While the provided research focuses on the applications of this compound, one study explores a novel approach for its synthesis using microwave irradiated solid–liquid phase transfer catalysis (MISL-PTC). [] This method offers potential advantages in terms of reaction rate and yield compared to conventional methods.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.